molecular formula C4H9ClFN B13921750 (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride

Cat. No.: B13921750
M. Wt: 125.57 g/mol
InChI Key: GQAHXCYFXSZFDO-VKKIDBQXSA-N
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Description

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amine group on a cyclobutane ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and thiols are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutanol or cyclobutylamine.

    Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to biological targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-Aminocyclobutanol hydrochloride
  • (1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride
  • (1R,2R)-2-Fluorocyclohexan-1-amine hydrochloride

Uniqueness

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amine groups on a cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1

InChI Key

GQAHXCYFXSZFDO-VKKIDBQXSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)F.Cl

Canonical SMILES

C1CC(C1N)F.Cl

Origin of Product

United States

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